REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([OH:22])([C:14]#[C:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]([F:13])([F:12])[F:11].[C:23](N1C=CN=C1)(N1C=CN=C1)=[O:24]>C1COCC1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:23](=[O:24])[O:22][C:9]([C:14]#[C:15][C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)([C:10]([F:13])([F:11])[F:12])[C:3]=2[CH:4]=1
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Name
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2-(2-amino-5-chlorophenyl)-4-phenyl-1,1,1-trifluoro-3-butyn-2-ol
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Quantity
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2 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)(C#CC1=CC=CC=C1)O
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Name
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|
Quantity
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11 g
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Type
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reactant
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Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed on a rotary evaporator
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Type
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CUSTOM
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Details
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the residue was partitioned between 200 mL of ether and 400 mL of water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous extracted once more with ether
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Type
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WASH
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Details
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The combined ether extracts were washed with 2×200 mL 10% citric acid
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Type
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DRY_WITH_MATERIAL
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Details
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with brine before drying over MgSO4
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Type
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CUSTOM
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Details
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Removal of the drying agent and solvent
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Type
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CUSTOM
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Details
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provided 1.5 g (70%) of the crude title compound as an oil
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Name
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|
Type
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product
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Smiles
|
|
Name
|
|
Type
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product
|
Smiles
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ClC=1C=CC2=C(C(OC(N2)=O)(C(F)(F)F)C#CC2=CC=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 875 mg | |
YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |